molecular formula C15H13FN2 B232249 2-Anilino-2-(4-fluorophenyl)propanenitrile

2-Anilino-2-(4-fluorophenyl)propanenitrile

Cat. No. B232249
M. Wt: 240.27 g/mol
InChI Key: UKJUXHHRZMJXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-2-(4-fluorophenyl)propanenitrile, also known as AFPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AFPA is a nitrile-based compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-Anilino-2-(4-fluorophenyl)propanenitrile is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes. 2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to inhibit the activity of tyrosinase by binding to the copper ion at the active site of the enzyme. It has also been shown to inhibit the activity of monoamine oxidase by binding to the flavin adenine dinucleotide (FAD) cofactor of the enzyme. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
2-Anilino-2-(4-fluorophenyl)propanenitrile has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This makes 2-Anilino-2-(4-fluorophenyl)propanenitrile a potential candidate for the treatment of hyperpigmentation disorders such as melasma. 2-Anilino-2-(4-fluorophenyl)propanenitrile has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of zinc ions.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Anilino-2-(4-fluorophenyl)propanenitrile is its potent inhibitory activity against a variety of enzymes. This makes it a potential candidate for the development of enzyme inhibitors for the treatment of various diseases. However, one of the limitations of 2-Anilino-2-(4-fluorophenyl)propanenitrile is its toxicity. It has been shown to exhibit cytotoxicity at high concentrations, which limits its use in certain applications.

Future Directions

There are several future directions for the study of 2-Anilino-2-(4-fluorophenyl)propanenitrile. One potential direction is the development of 2-Anilino-2-(4-fluorophenyl)propanenitrile derivatives with improved potency and selectivity. Another potential direction is the study of 2-Anilino-2-(4-fluorophenyl)propanenitrile as a potential treatment for hyperpigmentation disorders such as melasma. In addition, the use of 2-Anilino-2-(4-fluorophenyl)propanenitrile as a fluorescent probe for the detection of zinc ions could be further explored. Overall, 2-Anilino-2-(4-fluorophenyl)propanenitrile has shown great potential for various applications and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

2-Anilino-2-(4-fluorophenyl)propanenitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-fluoroacetophenone with aniline in the presence of sodium hydride and acetonitrile. The resulting product is then treated with potassium cyanide to form 2-Anilino-2-(4-fluorophenyl)propanenitrile. Other methods include the reaction of 4-fluoroacetophenone with aniline in the presence of a catalytic amount of copper(I) iodide and potassium carbonate, or the reaction of 4-fluoroacetophenone with aniline in the presence of a palladium catalyst.

Scientific Research Applications

2-Anilino-2-(4-fluorophenyl)propanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against a variety of enzymes such as tyrosinase, monoamine oxidase, and acetylcholinesterase. 2-Anilino-2-(4-fluorophenyl)propanenitrile has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, 2-Anilino-2-(4-fluorophenyl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of zinc ions.

properties

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

2-anilino-2-(4-fluorophenyl)propanenitrile

InChI

InChI=1S/C15H13FN2/c1-15(11-17,12-7-9-13(16)10-8-12)18-14-5-3-2-4-6-14/h2-10,18H,1H3

InChI Key

UKJUXHHRZMJXAA-UHFFFAOYSA-N

SMILES

CC(C#N)(C1=CC=C(C=C1)F)NC2=CC=CC=C2

Canonical SMILES

CC(C#N)(C1=CC=C(C=C1)F)NC2=CC=CC=C2

Origin of Product

United States

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